N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide
Description
This compound is a heterocyclic organic molecule featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 4-ethoxyphenyl acetamide group and a 2-methyl-3-nitrobenzamide side chain. The oxadiazole ring contributes to its planar aromaticity, while the nitro and ethoxy groups introduce electron-withdrawing and electron-donating effects, respectively.
Properties
IUPAC Name |
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O6S/c1-3-31-15-9-7-14(8-10-15)23-18(27)12-33-21-25-24-19(32-21)11-22-20(28)16-5-4-6-17(13(16)2)26(29)30/h4-10H,3,11-12H2,1-2H3,(H,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJKWHGJISJTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the class of oxadiazole derivatives, characterized by a thiadiazole ring and various functional groups that contribute to its biological activity. The IUPAC name is N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]thio-1,3,4-thiadiazol-2-yl]-3-methylbenzamide, with a molecular formula of .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the thiadiazole ring is crucial for its binding affinity and specificity .
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of compounds similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited varying degrees of activity against cultured bacteria and fungi when compared to conventional drugs like ciprofloxacin and ketoconazole .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. Similar oxadiazole derivatives have shown promise as selective COX-2 inhibitors, which are crucial in managing inflammatory conditions .
Anticancer Activity
Research into related compounds has indicated potential anticancer properties. The structural features of oxadiazole derivatives are believed to play a significant role in their cytotoxic effects on cancer cells .
Case Studies and Research Findings
Scientific Research Applications
- Enzyme Inhibition : The presence of the oxadiazole ring suggests that this compound may act as an enzyme inhibitor. Thiadiazoles and their derivatives have been shown to interact with various enzymes, potentially blocking their activity and influencing metabolic pathways .
- Anticancer Properties : Preliminary studies indicate that compounds similar to N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide exhibit significant anticancer activity. For instance, related oxadiazole derivatives demonstrated percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8 .
- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of thiadiazole and oxadiazole derivatives. These compounds may inhibit the growth of various bacterial strains, making them candidates for further development in antimicrobial therapies .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of similar oxadiazole derivatives on human cancer cell lines. Results showed that certain modifications in the chemical structure led to enhanced cytotoxicity against specific cancer types. The study concluded that further exploration of these compounds could lead to promising new cancer therapies .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of thiadiazole derivatives revealed that modifications in the molecular structure could significantly affect inhibitory potency against acetylcholinesterase and lipoxygenase enzymes. This suggests that this compound may also exhibit similar properties .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Thiadiazole Derivatives | Significant inhibition of enzymes |
| Anticancer Activity | Oxadiazole Derivatives | High PGIs against cancer cell lines |
| Antimicrobial Activity | Various Derivatives | Inhibition of bacterial growth |
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
N-(4-Ethoxyphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8k)
- Molecular Weight : 422 g/mol
- Melting Point : 128–129°C
- The absence of a nitro group reduces electrophilicity compared to the target compound .
N-((5-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide
- Molecular Weight : 402.42 g/mol
- pKa : 11.85 (predicted)
- Key Features : Replaces the nitrobenzamide group with a furan carboxamide, reducing steric hindrance and altering solubility. The furan ring may influence metabolic stability .
N-(4-Ethylphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8i)
- Molecular Weight : 406 g/mol
- Melting Point : 130–132°C
Compounds with Related Acetamide and Heterocyclic Motifs
2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b)
- Core Structure : Indazole instead of oxadiazole.
- Key Features : The indazole core provides a larger aromatic surface area, which may improve DNA intercalation properties. The fluorophenyl group introduces electronegativity, altering electronic distribution compared to the nitro group in the target compound .
N-(4-Ethoxyphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8j)
- Molecular Weight : 546.67 g/mol
- Key Features : Piperidine-sulfonyl group adds steric bulk and polarizability, likely affecting bioavailability. The methoxy group on the phenyl ring modulates electron density differently than the nitro group .
Preparation Methods
Synthesis of 2-Methyl-3-nitrobenzoic Acid
The 2-methyl-3-nitrobenzoyl moiety is synthesized via oxidation of 3-nitro-o-xylene. A patented method employs atmospheric oxygen as a green oxidant, replacing hazardous nitric acid. In a reactor, 3-nitro-o-xylene is dissolved in an organic solvent (e.g., acetic acid) with a cobalt-based catalyst. Oxygen gas is introduced at 90–100°C until the substrate concentration falls below 1%. The crude product is filtered, alkalized with sodium hydroxide, decolorized with activated carbon, and acidified to yield 2-methyl-3-nitrobenzoic acid (80% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 90–100°C |
| Catalyst | Cobalt(II) acetate |
| Reaction Time | 6–8 hours |
| Yield | 80% |
Formation of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is constructed via cyclization of a thiosemicarbazide intermediate. Following a protocol adapted from Pubmed, methyl 2-methyl-3-nitrobenzoate is reacted with hydrazine hydrate to form the corresponding hydrazide. Cyclization with phosphorus oxychloride (POCl₃) generates 5-substituted-1,3,4-oxadiazole-2-thione.
Synthetic Pathway
- Hydrazide Formation :
Methyl 2-methyl-3-nitrobenzoate + Hydrazine hydrate → 2-Methyl-3-nitrobenzohydrazide (90% yield). - Cyclization :
2-Methyl-3-nitrobenzohydrazide + POCl₃ → 5-(2-Methyl-3-nitrobenzyl)-1,3,4-oxadiazole-2-thione (85% yield).
Alkylation to Introduce the Thioether Linkage
The thione sulfur atom undergoes alkylation with 2-chloro-N-(4-ethoxyphenyl)acetamide to install the thioether bridge. This step is performed in dry acetonitrile under reflux, using triethylamine as a base. The reaction proceeds via nucleophilic displacement, yielding 5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide precursor (75% yield).
Optimized Conditions
- Solvent: Dry acetonitrile
- Base: Triethylamine (2 equiv)
- Temperature: 80°C, 4 hours
Coupling with the Benzamide Moiety
The final benzamide group is introduced via HATU-mediated coupling between the oxadiazole intermediate and 2-methyl-3-nitrobenzoic acid. Adapted from PMC studies, the oxadiazole’s methylamine group reacts with the activated carboxylic acid in dichloromethane (DCM), using HATU and DIPEA. The reaction is monitored via TLC, with purification by column chromatography (hexane:ethyl acetate, 7:3).
Reaction Metrics
| Metric | Value |
|---|---|
| Coupling Reagent | HATU (1.2 equiv) |
| Base | DIPEA (3 equiv) |
| Yield | 68% |
Characterization and Analytical Data
Intermediate and final compounds are characterized via spectroscopic methods:
- IR Spectroscopy : The oxadiazole ring shows absorption at 1580–1600 cm⁻¹ (C=N stretch).
- ¹H NMR : The 4-ethoxyphenyl group exhibits a singlet at δ 1.35 ppm (CH₃) and a quartet at δ 4.02 ppm (OCH₂).
- LC-MS : The final product displays a molecular ion peak at m/z 512 [M+H]⁺.
Challenges and Mitigation Strategies
- Low Cyclization Yields : Excessive POCl₃ leads to side products; stoichiometric control improves yields to 85%.
- Thioether Hydrolysis : Moisture-sensitive steps require anhydrous conditions.
- Coupling Efficiency : HATU outperforms EDC/HOBt in minimizing racemization.
Comparative Analysis of Synthetic Routes
A comparative evaluation of methods from PubMed, PMC, and patents reveals trade-offs between yield, safety, and scalability:
| Method | Yield | Hazard Profile | Scalability |
|---|---|---|---|
| POCl₃ Cyclization | 85% | High | Moderate |
| O₂ Oxidation | 80% | Low | High |
| HATU Coupling | 68% | Moderate | Lab-scale |
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and reaction conditions for preparing this compound?
- The synthesis involves multi-step organic reactions:
Thiadiazole/oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
Amide bond formation : Coupling reactions using reagents like EDCl/HOBt or DCC to link the oxadiazole-thioether moiety to the benzamide backbone .
Nitro and ethoxy group introduction : Electrophilic substitution or nucleophilic aromatic substitution under controlled pH and temperature .
- Key conditions : Solvents (dry acetone, DMF), reflux temperatures (70–100°C), and anhydrous environments to prevent hydrolysis .
Q. Which characterization techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.1 ppm for OCH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ calculated for C₂₂H₂₂N₆O₅S: 495.14) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Storage : Dry, airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture-induced degradation .
- Handling : Use PPE (gloves, goggles) and avoid contact with water due to potential thioether hydrolysis .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action and biological targets?
- Molecular docking : Simulate interactions with enzymes (e.g., kinases, proteases) using software like AutoDock Vina. Focus on the oxadiazole and nitrobenzamide moieties as potential binding motifs .
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity (Kd values) for targets identified in docking studies .
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa) to correlate structure-activity relationships (SAR) with substituent effects (e.g., ethoxy vs. methoxy groups) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified) and protocols (e.g., MTT assay incubation times) .
- Meta-analysis : Compare substituent effects (e.g., 4-ethoxyphenyl vs. 4-bromophenyl) to identify trends in potency or selectivity .
- Crystallography : Resolve 3D structures of compound-target complexes to validate docking predictions (e.g., X-ray diffraction of protein-ligand co-crystals) .
Q. What methodologies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- LogP optimization : Introduce polar groups (e.g., sulfonamides) to improve solubility without compromising membrane permeability .
- Metabolic stability : Test liver microsome assays to identify vulnerable sites (e.g., nitro group reduction) and design prodrugs .
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fractions and adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
